L-Homopropargylglycine (HPG): An In-depth Technical Guide to Metabolic Labeling of Nascent Proteins
L-Homopropargylglycine (HPG): An In-depth Technical Guide to Metabolic Labeling of Nascent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Homopropargylglycine (HPG)
L-Homopropargylglycine (HPG) is a non-canonical amino acid that serves as a powerful tool for the metabolic labeling of newly synthesized proteins.[1][2][3] As an analog of methionine, HPG contains a terminal alkyne group, a small and biologically inert functional group.[4] This unique chemical handle allows for the selective detection and isolation of nascent proteins through a bioorthogonal chemical reaction known as "click chemistry."[5] HPG is cell-permeable and is incorporated into proteins during active translation by the cell's own machinery, making it a valuable technique for studying protein synthesis dynamics in a wide range of biological systems, from cell cultures to whole organisms.[1] This guide provides a comprehensive overview of HPG, its mechanism of action, detailed experimental protocols, and its applications in various research fields.
Core Principles and Mechanism of Action
The utility of HPG in studying protein synthesis is based on a two-step process: metabolic incorporation and bioorthogonal detection.
2.1. Metabolic Incorporation of HPG
HPG is recognized by the endogenous methionyl-tRNA synthetase and is charged to the initiator and elongator tRNAMet molecules. During protein synthesis, HPG is then incorporated into the growing polypeptide chain at positions normally occupied by methionine. To enhance the incorporation efficiency of HPG, it is common practice to incubate cells in methionine-free medium prior to and during HPG exposure.[1][6] This depletion of the natural amino acid reduces competition and increases the likelihood of HPG incorporation.
2.2. Bioorthogonal Detection via Click Chemistry
The alkyne group on the incorporated HPG serves as a bioorthogonal handle for the covalent attachment of a reporter molecule. The most common detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[7][5] In this reaction, the alkyne group of HPG reacts with an azide-containing reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3] The reporter molecule can be a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification and subsequent proteomic analysis.[5][8]
Data Presentation: Quantitative Parameters for HPG Labeling
The efficiency and potential effects of HPG labeling can vary depending on the cell type, experimental conditions, and the specific research question. Below is a summary of key quantitative data gathered from various studies.
| Parameter | Organism/Cell Line | HPG Concentration | Incubation Time | Key Findings | Reference(s) |
| Optimal Concentration | Mammalian cell lines (general) | 50 µM | 30 min - 4 hours | 50 µM is a widely recommended starting concentration for efficient labeling without significant toxicity. | [6][9] |
| Primary mouse hepatocytes | 50 µM | 1 - 4 hours | Effective labeling achieved at 50 µM. | [4] | |
| E. coli | Not specified | Up to 26 hours | HPG showed 70-80% incorporation rates in both prototrophic and auxotrophic strains. | ||
| Comparison with AHA | Arabidopsis thaliana | 50 µM | 30 min exposure, 3 h incorporation | HPG was more efficiently incorporated into proteins than AHA. AHA was found to inhibit cell growth more significantly than HPG. | [10] |
| E. coli | Not specified | Up to 26 hours | HPG led to similar protein expression levels as AHA but with a much higher incorporation rate (~80% for HPG vs. ~50% for AHA). | [11] | |
| Mammalian cells (general) | Varies | Varies | AHA is reported to have an incorporation rate 400 times lower than methionine, while HPG's is 500 times lower. However, in some systems, AHA incorporates more efficiently. | [12] | |
| Toxicity/Cell Viability | Hepatic cells | Not specified | 1 - 3 days | Resazurin-based assays can be used to assess cytotoxicity of compounds like HPG. | |
| Mammalian cell lines (general) | 50 µM | Not specified | Generally considered non-toxic at standard working concentrations. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing HPG.
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Mammalian Cells (BONCAT/FUNCAT)
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials:
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
-
Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide for imaging, Biotin Azide for enrichment)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.[6]
-
HPG Labeling: Add HPG stock solution to the methionine-free medium to a final concentration of 50 µM (or optimized concentration). Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.[2][4]
-
Cell Fixation: After labeling, remove the HPG-containing medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for a single well of a 24-well plate includes:
-
Azide-reporter molecule (e.g., 1-10 µM)
-
Copper(II) sulfate (B86663) (e.g., 100 µM)
-
Reducing agent (e.g., Sodium Ascorbate, 500 µM)
-
Copper chelator (e.g., THPTA, 100 µM) in a buffer (e.g., PBS).
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Downstream Analysis:
-
For Imaging (FUNCAT): The cells can be counterstained (e.g., with DAPI for nuclei) and imaged using fluorescence microscopy.
-
For Proteomics (BONCAT): Proceed with cell lysis and affinity purification of biotin-labeled proteins using streptavidin-coated beads.
-
Protocol 2: In Vivo Metabolic Labeling of Nascent Proteins in Mice
Materials:
-
L-Homopropargylglycine (HPG)
-
Sterile PBS or other suitable vehicle
-
Syringes and needles for injection
Procedure:
-
HPG Solution Preparation: Dissolve HPG in sterile PBS to the desired concentration.
-
Administration: Administer HPG to the mice via intraperitoneal (IP) injection. A starting dose can be in the range of 0.1 mg/g of body weight per day.[13] The optimal dose and frequency of administration should be determined empirically.
-
Labeling Period: The labeling period can range from a few hours to several days, depending on the research question and the turnover rate of the proteins of interest.
-
Tissue Harvest: At the end of the labeling period, euthanize the mice and harvest the tissues of interest.
-
Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The protein lysates can then be used for click chemistry reactions followed by either western blotting, fluorescence imaging of tissue sections, or affinity purification for mass spectrometry-based proteomic analysis.
Mandatory Visualizations
Signaling Pathway: HPG Incorporation and Detection
Caption: Workflow of HPG metabolic labeling and subsequent detection.
Experimental Workflow: BONCAT for Proteomic Analysis
Caption: Experimental workflow for BONCAT followed by proteomic analysis.
Applications in Research and Drug Development
HPG-based metabolic labeling has been employed in a diverse array of research areas to investigate the dynamics of protein synthesis in response to various stimuli and in different disease models.
-
Neuroscience: HPG labeling has been used to study local protein synthesis in neurons, providing insights into synaptic plasticity, memory formation, and neurodegenerative diseases.[14][15]
-
Cancer Biology: Researchers utilize HPG to investigate how cancer cells alter their protein synthesis programs in response to drug treatments or changes in the tumor microenvironment.[16]
-
Virology: HPG labeling has been instrumental in studying the hijacking of the host cell's translational machinery by viruses.
-
Cellular Stress Responses: HPG can be used to monitor changes in protein synthesis during cellular stress, such as the unfolded protein response (UPR).[17][18]
-
Drug Discovery and Development: By monitoring changes in protein synthesis, HPG can be used to assess the mechanism of action and efficacy of novel therapeutic compounds.[7]
Conclusion
L-Homopropargylglycine has emerged as an indispensable tool for the study of nascent proteins. Its ease of use, high efficiency, and compatibility with a range of downstream applications make it a versatile method for researchers across various disciplines. The ability to selectively label and identify newly synthesized proteins provides a dynamic view of the proteome that is not achievable with traditional proteomic techniques. As our understanding of the critical role of protein synthesis in health and disease continues to grow, the applications of HPG are poised to expand even further, offering new avenues for discovery in basic research and drug development.
References
[1] Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC - NIH. (n.d.). [7] Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed. (2021, January 21). [4] Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - NIH. (2021, June 17). [2] L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines - Protocols.io. (2024, November 19). [5] BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments. (n.d.). [19] L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines v1. (n.d.). Tissue Specific Labeling in Proteomics - PMC - NIH. (2017, July 18). [20] BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes - ResearchGate. (2025, August 6). [8] BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed. (n.d.). [3] Protein synthesis monitoring - residue-selective - Jena Bioscience. (n.d.). HPG labeling for newly synthesized proteins (A) Chemical structure... | Download Scientific Diagram - ResearchGate. (n.d.). [10] Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv. (2025, May 23). [14] Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PubMed. (2024, September 20). [12] Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC - NIH. (n.d.). [6] HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy | Vector Labs. (n.d.). [13] Metabolic labeling with non-canonical amino acids. - ResearchGate. (n.d.). [21] Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC - PubMed Central. (n.d.). L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines - Protocols.io. (2024, October 23). [9] HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy - AWS. (n.d.). [16] A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs. (2022, November 3). An improved resazurin-based cytotoxicity assay for hepatic cells. - Sigma-Aldrich. (n.d.). [15] HPG incorporation into neurons is dependent on translational activity.... - ResearchGate. (n.d.). [22] Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC - NIH. (2021, December 17). [17] Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC - PubMed Central. (n.d.). [11] (PDF) Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - ResearchGate. (2025, October 12). [23] Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC - NIH. (2024, June 9). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. (2022, November 11). [24] An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC. (2023, December 12). [25] A Biologist's Guide to Modern Techniques in Quantitative Proteomics - Thermo Fisher Scientific. (n.d.). [26] Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US. (n.d.). [27] A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC - NIH. (2015, November 1). [28] Overview of various comprehensive quantitative proteomics workflows. - ResearchGate. (n.d.). [29] A Biologist's Field Guide to Multiplexed Quantitative Proteomics | EPFL. (n.d.). [30] Unfolded Protein Response (UPR) - Reactome Pathway Database. (n.d.). [18] Unfolded Protein Response Signaling and Metabolic Diseases - PMC - PubMed Central. (n.d.). [31] Unfolded protein response signaling and metabolic diseases - PubMed - NIH. (2014, January 17). [32] Mechanisms, regulation and functions of the unfolded protein response - Buck Institute. (n.d.).
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 17. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. epfl.ch [epfl.ch]
- 30. Reactome | Unfolded Protein Response (UPR) [reactome.org]
- 31. Unfolded protein response signaling and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. buckinstitute.org [buckinstitute.org]
